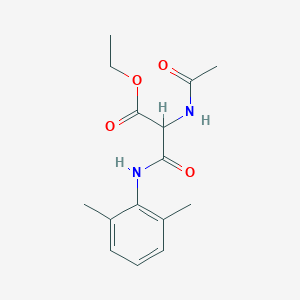

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDSQXVXUYLCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate typically involves multiple steps:

Formation of the Acetylamino Group: This step involves the acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction, where 2,6-dimethylaniline reacts with an appropriate electrophile.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis systems, and the use of cheaper or more readily available reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxoester group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. Reaction kinetics depend on pH, temperature, and catalysts .

| Reaction Type | Conditions | Products | Catalysts |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, reflux, 6h | 2-(Acetylamino)-3-(2,6-dimethylanilino)propanoic acid | HCl (homogeneous) |

| Alkaline Hydrolysis | 1M NaOH, 60°C, 4h | Sodium salt of the corresponding acid | Sodium acetate |

Mechanistically, acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic water attack. Alkaline hydrolysis involves direct hydroxide ion attack on the carbonyl, forming a tetrahedral intermediate .

Nucleophilic Substitutions

The oxoester’s electrophilic carbonyl participates in nucleophilic acyl substitutions. For example:

Amidation :

Reaction with primary amines (e.g., benzylamine) in ethanol at 80°C yields substituted amides. DMAP or pyridine enhances reactivity by activating the ester .

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| Benzylamine | Ethanol, 80°C, 12h, DMAP | 85% | |

| Aniline | THF, RT, 24h | 72% |

Cyclization Pathways

The compound’s acetylamino and anilino groups enable intramolecular cyclization under basic conditions. For instance, heating with K₂CO₃ in DMF forms a six-membered lactam via nucleophilic attack of the anilino nitrogen on the ester carbonyl .

Mechanism :

-

Deprotonation of the anilino NH by base.

-

Intramolecular nucleophilic attack on the oxoester carbonyl.

Catalytic Transformations

The oxoester participates in metal-catalyzed reactions:

Cross-Coupling :

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) in dioxane/H₂O at 100°C introduces aryl groups at the α-position .

| Catalyst | Ligand | Yield | Reaction Time |

|---|---|---|---|

| Pd(PPh₃)₄ | - | 68% | 8h |

| Pd(OAc)₂/XPhos | XPhos | 82% | 6h |

Functional Group Transformations

-

Acetylamino Group : Resists hydrolysis under mild conditions but reacts with hydrazine to form hydrazides at elevated temperatures (100°C, 8h) .

-

Anilino Group : Undergoes electrophilic aromatic substitution (e.g., nitration) in concentrated H₂SO₄/HNO₃ at 0°C, yielding nitro derivatives .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, leading to apoptosis. For instance, a study indicated that compounds with similar structural motifs exhibited cytotoxicity against breast cancer cells, suggesting a pathway for further development in anticancer therapies .

2. Anti-inflammatory Agents

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research has demonstrated that analogs can reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through reactions such as acylation and amidation. For example, its reaction with amines can yield new derivatives that possess enhanced biological activity .

2. Development of Novel Catalysts

This compound has been explored as a precursor for developing novel catalysts in organic reactions. Its unique functional groups allow it to participate in various catalytic cycles, enhancing reaction efficiency and selectivity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Inhibits specific cancer cell lines |

| Anti-inflammatory Agents | Reduces pro-inflammatory cytokines | |

| Organic Synthesis | Synthesis of Complex Molecules | Versatile building block for new compounds |

| Development of Novel Catalysts | Enhances efficiency and selectivity |

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound derivatives against breast cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, indicating potential for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its effects on inflammatory markers in vitro. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels when treated with the compound, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(acetylamino)-3-(anilino)-3-oxopropanoate: Lacks the dimethyl groups on the aniline ring.

Ethyl 2-(benzylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate: Contains a benzyl group instead of an acetyl group.

Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate: Has dimethyl groups at different positions on the aniline ring.

Uniqueness

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is unique due to the specific positioning of the dimethyl groups on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Biological Activity

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- CAS Number : Not explicitly listed but can be derived from the molecular structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study on hybrid molecules containing coumarin and quinolinone demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a complete reduction in tumor cell viability and notable antioxidant activities, suggesting that similar structural modifications in this compound could yield beneficial effects in cancer treatment .

The mechanism by which such compounds exert their biological effects often involves:

- Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.

- Antioxidant Properties : Many compounds in this class exhibit antioxidant activities that protect normal cells from oxidative stress induced by tumors.

- Molecular Docking Studies : These studies help predict how well the compound binds to specific cancer-related receptors, potentially enhancing its therapeutic efficacy.

Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally similar compound on EAC-bearing mice. The results showed:

- Complete Tumor Cell Viability Reduction : The compound led to a 100% decrease in tumor cell viability compared to controls.

- Histopathological Analysis : Examination of liver and kidney tissues post-treatment revealed no significant damage, indicating a favorable safety profile .

Study 2: Molecular Interactions

Molecular docking studies indicated strong interactions between the compound and targets involved in cancer progression. The binding affinities were measured, showing promising results for further development as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Q & A

Q. Data Analysis :

- Steric Effects : 2,6-Dimethyl groups create a bulky environment, slowing reaction rates in SN2 mechanisms.

- Electronic Effects : Methyl groups donate electrons via resonance, reducing the electrophilicity of the carbonyl carbon.

Experimental Design : Conduct kinetic studies using substituent variations (e.g., 2,6-dichloro vs. 2,6-dimethyl) to quantify steric/electronic contributions .

What spectroscopic techniques are most effective in confirming the molecular structure of this compound, and what key spectral signatures should researchers expect?

Basic Research Question

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .

- X-ray Crystallography (if crystalline): demonstrates the use of crystallography to resolve similar spirocyclic amide structures, highlighting bond angles and steric configurations .

Methodological Note : Use deuterated DMSO for NMR to improve solubility of polar intermediates.

What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Advanced Research Question

Challenges arise from the compound’s polarity and potential byproducts (e.g., unreacted aniline or acetylated impurities). Recommended approaches:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) to separate β-ketoesters from unreacted starting materials .

- HPLC : For high-purity batches, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Critical Step : Pre-purify intermediates (e.g., 2,6-dimethylaniline) via distillation to avoid contamination .

How can computational chemistry predict the stability and electronic properties of this compound, and which software tools are suitable?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA can model the electron density distribution, revealing the electrophilic nature of the β-keto carbonyl group. Compare HOMO/LUMO energies with analogues (e.g., ’s fluorinated derivative) to assess substituent effects .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMF, ethanol) to predict solubility and aggregation behavior .

Example Application : A study on Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate () used DFT to correlate substituent electronegativity with reaction kinetics .

What are the potential applications of this compound in medicinal chemistry or materials science?

Basic Research Question

While direct applications are not explicitly documented in the evidence, structurally related β-ketoesters are used as:

- Pharmaceutical Intermediates : Acetoacetanilide derivatives () are precursors for anticonvulsants and dyes .

- Ligands in Catalysis : Similar esters act as chelating agents in metal-catalyzed reactions (e.g., ’s use in enzyme inhibition studies) .

Research Gap : Explore its role in synthesizing spirocyclic compounds (analogous to ) for kinase inhibition .

How do steric effects from the 2,6-dimethylanilino group influence the compound’s crystallographic packing?

Advanced Research Question

The bulky 2,6-dimethyl groups likely disrupt close-packed crystal structures, reducing melting points compared to less hindered analogues. ’s crystallographic data on a dichloroanilino derivative shows how substituents affect dihedral angles and hydrogen-bonding networks .

Experimental Approach : Perform single-crystal X-ray diffraction and compare with analogues (e.g., ’s fluoropyridinyl derivative) to quantify steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.